molecular formula C17H18O3 B3167468 Bis(4-hydroxy-3,5-dimethylphenyl)methanone CAS No. 92005-15-7

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Cat. No. B3167468
CAS RN: 92005-15-7
M. Wt: 270.32 g/mol
InChI Key: JWAPUVVSOVJCJB-UHFFFAOYSA-N
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Description

“Bis(4-hydroxy-3,5-dimethylphenyl)methanone” is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 . It is used for pharmaceutical testing .

Scientific Research Applications

Antioxidant Properties

Bis(4-hydroxy-3,5-dimethylphenyl)methanone and its derivatives have been studied for their antioxidant properties. A study synthesized various bromophenols from derivatives of bis(4-hydroxy-3,5-dimethylphenyl)methanone and evaluated their antioxidant and radical scavenging activities through various in vitro assays. The results indicated that these compounds exhibited effective antioxidant power, comparable to synthetic standard antioxidants (Balaydın et al., 2010).

Synthesis and Characterization

Researchers have explored the synthesis and characterization of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations, derived from bis(4-hydroxy-3,5-dimethylphenyl)methanone. These compounds were found to have characteristic visible absorptions, indicating their potential use in various applications, including dyes and pigments (Sarma et al., 2007).

Polymer Chemistry

In polymer chemistry, bis(4-hydroxy-3,5-dimethylphenyl)methanone has been utilized as a monomer. A study developed a new difluoro aromatic ketone monomer based on this compound to prepare poly(arylene ether sulfone)s. These polymers displayed significant properties like hydroxide conductivity, dimensional change, water uptake, and alkaline stability, important in materials science (Shi et al., 2017).

Photoreactivity Studies

The photoreactivity of compounds derived from bis(4-hydroxy-3,5-dimethylphenyl)methanone has been a subject of interest. A study investigated the photochemical reactivity of a spirodienone obtained by oxidizing this compound, leading to interesting findings relevant to photochemistry and materials science (Izuoka et al., 1988).

Analytical Chemistry

In analytical chemistry, bis(4-hydroxy-3,5-dimethylphenyl)methanone has been included in methods for the determination of solar UV filters in biological samples. It was part of a study developing a novel extraction and analysis method for UV filters in human blood, plasma, and urine, showcasing its relevance in bioanalytical fields (Locatelli et al., 2019).

properties

IUPAC Name

bis(4-hydroxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-9-5-13(6-10(2)15(9)18)17(20)14-7-11(3)16(19)12(4)8-14/h5-8,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPUVVSOVJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347446
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

CAS RN

92005-15-7
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 ml methanol was dissolved 500 mg/2.0 mmol of bis(4-hydroxy-3,5-dimethylphenyl)methane, and 886 mg/4.0 mmol of dicyanodichloroquinone was added to the solution at once in a stream of argon. After stirring at room temperature for 1 hour, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, and the insoluble matter was separated by filtration and re-concentrated. The resulting crude product was purified by silica gel column chromatography using methylene chloride for the eluting solution to obtain 230 mg of the desired 4,4'-dihydroxy-3,3',5,5'-tetramethylbenzophenone. MS: 270 (M+), 1H-NMR (CDCl3 /DMSO-d6): δ2.29 (12H, s), 7.41 (4H, s), 7.96 (2H, s).
Quantity
2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
dicyanodichloroquinone
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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